molecular formula C11H18N2 B2777328 2,4-Bis(propan-2-yl)pyridin-3-amine CAS No. 133980-64-0

2,4-Bis(propan-2-yl)pyridin-3-amine

Cat. No. B2777328
M. Wt: 178.279
InChI Key: UHPZLGUFXBSUFR-UHFFFAOYSA-N
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Patent
US05077304

Procedure details

5.0 g of 6-chloro-2,4-diisopropyl-3-nitropyridine are dissolved in 100 ml of tetrahydrofuran and, after the addition of 2.75 g of triethylamine and 7.5 g of 5% palladium/carbon catalyst, hydrogenated under normal pressure at from +20° C. to +25° C. The reaction mixture is filtered over diatomaceous earth and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (eluant: ethyl acetate/hexane 1:3). 2,4-Diisopropyl-3-aminopyridine is obtained in the form of a waxlike solid, m.p. 35°-39° C.
Name
6-chloro-2,4-diisopropyl-3-nitropyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([N+:11]([O-])=O)=[C:4]([CH:14]([CH3:16])[CH3:15])[CH:3]=1.C(N(CC)CC)C>O1CCCC1.[Pd]>[CH:8]([C:6]1[C:5]([NH2:11])=[C:4]([CH:14]([CH3:16])[CH3:15])[CH:3]=[CH:2][N:7]=1)([CH3:10])[CH3:9]

Inputs

Step One
Name
6-chloro-2,4-diisopropyl-3-nitropyridine
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=N1)C(C)C)[N+](=O)[O-])C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated under normal pressure at from +20° C. to +25° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (eluant: ethyl acetate/hexane 1:3)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NC=CC(=C1N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.